3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride
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Overview
Description
3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride typically involves multi-step organic reactions. One common method includes the Sonogashira cross-coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to biological effects such as cell death or inhibition of cell proliferation . The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone: Known for its anticancer properties.
5-substituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-ones: Used in the synthesis of bioactive molecules.
Uniqueness
3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[5-[3-(diethylamino)prop-1-ynyl]-2,4-dipropoxyphenyl]-N,N-diethylprop-2-yn-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O2.2ClH/c1-7-19-29-25-22-26(30-20-8-2)24(16-14-18-28(11-5)12-6)21-23(25)15-13-17-27(9-3)10-4;;/h21-22H,7-12,17-20H2,1-6H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSBCPHSEAJCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1C#CCN(CC)CC)C#CCN(CC)CC)OCCC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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